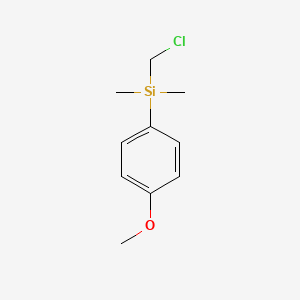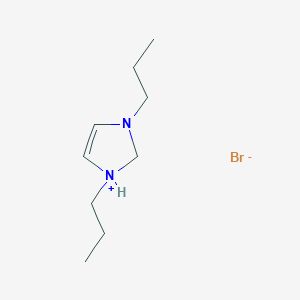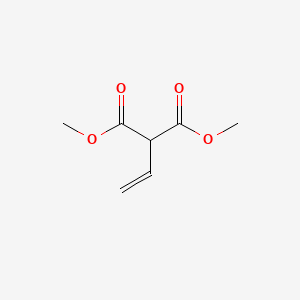
alpha-(Trimethylsilyl)benzeneacetonitrile
Overview
Description
Alpha-(Trimethylsilyl)benzeneacetonitrile: is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzene ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-(Trimethylsilyl)benzeneacetonitrile can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with scandium tris(trifluoromethanesulfonate) and 1-n-butyl-3-methylimidazolium hexafluoroantimonate at room temperature. This is followed by the addition of trimethylsilyl cyanide under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of scalable chemical reactions and conditions that ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Alpha-(Trimethylsilyl)benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzeneacetic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzeneacetonitrile derivatives.
Scientific Research Applications
Alpha-(Trimethylsilyl)benzeneacetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-(Trimethylsilyl)benzeneacetonitrile involves its interaction with various molecular targets and pathways. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that lead to the desired products. The compound’s effects are mediated through its ability to undergo specific chemical transformations under controlled conditions .
Comparison with Similar Compounds
- Phenyl(trimethylsilyl)acetonitrile
- 3-Methoxy-alpha-(trimethylsilyl)oxy-benzeneacetonitrile
Comparison: Alpha-(Trimethylsilyl)benzeneacetonitrile is unique due to its specific combination of a trimethylsilyl group and a benzeneacetonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, compared to similar compounds. The presence of the trimethylsilyl group also provides steric protection, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-phenyl-2-trimethylsilylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVLKNNRYBFEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-((3s,4s)-3-([1,1'-biphenyl]-4-ylmethyl)-4-hydroxychroman-7-yl)cyclopentanecarboxylate](/img/structure/B3246640.png)
![N-([1,1'-Biphenyl]-4-yl)-N-(2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B3246662.png)

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B3246667.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B3246670.png)





amine](/img/structure/B3246709.png)

